4-(Bromomethyl)heptane

Description

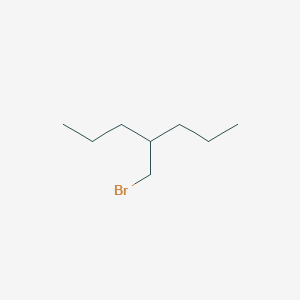

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-3-5-8(7-9)6-4-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWCWXUOSBDXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101654-29-9 | |

| Record name | 4-(bromomethyl)heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(Bromomethyl)heptane from 2-Propyl-1-pentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-(bromomethyl)heptane from 2-propyl-1-pentanol (B1345608), a key transformation in the generation of versatile alkyl halide intermediates for organic synthesis and drug discovery. This document details established synthetic methodologies, provides explicit experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

The conversion of primary alcohols to alkyl bromides is a fundamental transformation in organic chemistry. This compound, a branched alkyl halide, serves as a valuable building block in the synthesis of more complex molecular architectures due to its reactive carbon-bromine bond, which readily participates in nucleophilic substitution and coupling reactions. The precursor, 2-propyl-1-pentanol, is a readily available primary alcohol. This guide will focus on two robust and widely employed methods for this conversion: reaction with phosphorus tribromide (PBr₃) and the Appel reaction. Both methods proceed via an Sₙ2 mechanism, ensuring a clean inversion of stereochemistry if a chiral center were present at the alcohol carbon.

Synthetic Methodologies

Two primary methods are recommended for the synthesis of this compound from 2-propyl-1-pentanol:

-

Method A: Bromination with Phosphorus Tribromide (PBr₃) : This is a classic and highly effective method for converting primary and secondary alcohols to their corresponding bromides.[1][2][3][4][5] The reaction is known for its high yields and the avoidance of carbocation rearrangements that can occur with hydrobromic acid.[2][3]

-

Method B: The Appel Reaction : This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄), to achieve the transformation under mild conditions.[6][7][8][9][10] The formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct drives the reaction to completion.[6]

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound from 2-propyl-1-pentanol using the described methods. These values are based on typical yields and reaction conditions for similar primary alcohols.

| Parameter | Method A: PBr₃ | Method B: Appel Reaction |

| Reactant Molar Ratio | 2-propyl-1-pentanol : PBr₃ (3:1) | 2-propyl-1-pentanol : PPh₃ : CBr₄ (1:1.1:1.1) |

| Typical Reaction Time | 2 - 4 hours | 1 - 3 hours |

| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |

| Solvent | Dichloromethane (B109758) or Diethyl Ether | Dichloromethane or Acetonitrile |

| Expected Yield | 80 - 95% | 75 - 90% |

| Purification Method | Distillation or Column Chromatography | Column Chromatography |

| Purity (Post-Purification) | >95% | >95% |

Experimental Protocols

Method A: Synthesis using Phosphorus Tribromide (PBr₃)

This protocol is adapted from established procedures for the bromination of primary alcohols.[11][12]

Materials:

-

2-propyl-1-pentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-propyl-1-pentanol (1.0 eq) in anhydrous diethyl ether (or dichloromethane).

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of PBr₃: Slowly add phosphorus tribromide (0.34 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Method B: The Appel Reaction

This protocol is based on the general procedure for the Appel reaction.[6][9][10]

Materials:

-

2-propyl-1-pentanol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous dichloromethane or acetonitrile

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve triphenylphosphine (1.1 eq) and carbon tetrabromide (1.1 eq) in anhydrous dichloromethane (or acetonitrile).

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Alcohol: Add a solution of 2-propyl-1-pentanol (1.0 eq) in the same anhydrous solvent dropwise to the stirred mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Directly load the crude residue onto a silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane) to separate the product from the triphenylphosphine oxide byproduct.

-

Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield this compound.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Caption: Workflow for the synthesis of this compound using PBr₃.

Caption: Workflow for the synthesis of this compound via the Appel reaction.

References

- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 3. byjus.com [byjus.com]

- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 5. orgosolver.com [orgosolver.com]

- 6. name-reaction.com [name-reaction.com]

- 7. Appel reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Appel Reaction [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 1-bromo-4-propylheptane synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(Bromomethyl)heptane: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-(bromomethyl)heptane, a primary alkyl bromide. While specific experimental data for this compound is limited, this document compiles predicted physicochemical properties and outlines its expected reactivity based on the well-established principles of organic chemistry. Detailed, representative experimental protocols for its synthesis and key reactions are provided to guide researchers in its potential applications as a chemical intermediate.

Chemical and Physical Properties

This compound is a branched-chain alkyl halide. Due to its structure as a primary bromide, it is a valuable reagent for introducing the 2-propylpentyl group in organic synthesis. The majority of the available physical property data for this compound is predicted and summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇Br | PubChem[1] |

| Molecular Weight | 193.12 g/mol | PubChem[1] |

| Predicted Boiling Point | 190.8 ± 8.0 °C | ChemicalBook[2] |

| Predicted Density | 1.108 ± 0.06 g/cm³ | ChemicalBook[2] |

| Physical Form | Pale-yellow to Yellow-brown Liquid | Sigma-Aldrich |

| IUPAC Name | This compound | PubChem |

| CAS Number | 101654-29-9 | ChemicalBook[2] |

| Canonical SMILES | CCCC(CCC)CBr | PubChem |

| InChI Key | ZVWCWXUOSBDXEQ-UHFFFAOYSA-N | PubChem |

Reactivity and Synthetic Applications

As a primary alkyl bromide, this compound is an excellent substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions. The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. Steric hindrance at the reaction center is minimal, favoring the Sₙ2 pathway over elimination reactions, especially under moderate conditions.

Nucleophilic Substitution Reactions

This compound readily reacts with various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. Common nucleophiles include alkoxides, ammonia (B1221849), and cyanide.

In the presence of a strong base, an alcohol can be deprotonated to form an alkoxide, which then acts as a potent nucleophile. The reaction of this alkoxide with this compound yields an ether. This classic Sₙ2 reaction is known as the Williamson ether synthesis.[3][4]

This compound can be converted to the corresponding primary amine by reaction with ammonia.[5][6] This reaction is typically carried out in a sealed tube with a concentrated solution of ammonia in ethanol (B145695) to prevent the volatile ammonia from escaping.[5][6] The initial Sₙ2 reaction forms an alkylammonium salt, which is then deprotonated by excess ammonia to yield the primary amine.[5]

Grignard Reagent Formation

Treatment of this compound with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) leads to the formation of the corresponding Grignard reagent, (2-propylpentyl)magnesium bromide.[7] This organometallic compound is a powerful nucleophile and a strong base, making it a versatile tool for forming new carbon-carbon bonds by reaction with electrophiles like carbonyl compounds (aldehydes, ketones, esters) and epoxides.[7][8][9]

References

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. shout.education [shout.education]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. leah4sci.com [leah4sci.com]

- 9. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

IUPAC name and CAS number for 4-(Bromomethyl)heptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Bromomethyl)heptane, a halogenated hydrocarbon of interest in synthetic organic chemistry. This document details its chemical identity, physical and spectroscopic properties, a representative synthesis protocol, and safety information. The information is presented to support its application in research and development, particularly as a chemical intermediate in the synthesis of more complex molecules.

Chemical Identity and Physical Properties

This compound is a branched-chain alkyl bromide. Its core structure consists of a heptane (B126788) backbone with a bromomethyl substituent at the fourth carbon position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 101654-29-9[1] |

| Molecular Formula | C₈H₁₇Br[1] |

| Molecular Weight | 193.13 g/mol [1] |

| Canonical SMILES | CCCC(CBr)CCC[1] |

| InChI | InChI=1S/C8H17Br/c1-3-5-8(7-9)6-4-2/h8H,3-7H2,1-2H3[1] |

| InChIKey | ZVWCWXUOSBDXEQ-UHFFFAOYSA-N[1] |

Table 2: Physical Properties of this compound

| Property | Value |

| Physical Form | Pale-yellow to yellow-brown liquid |

| Boiling Point | 190.8 ± 8.0 °C (Predicted)[2] |

| Density | 1.108 ± 0.06 g/cm³ (Predicted)[2] |

| Storage Temperature | 2-8 °C |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 192/194 | [M]+, Molecular ion peak (presence of Br isotopes) |

| 113 | [M-Br]+ |

| 57 | [C₄H₉]+ (Butyl cation) |

| 43 | [C₃H₇]+ (Propyl cation) |

| 29 | [C₂H₅]+ (Ethyl cation) |

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 2958 | C-H stretch (alkane) |

| 2931 | C-H stretch (alkane) |

| 2873 | C-H stretch (alkane) |

| 1466 | C-H bend (alkane) |

| 1260 | C-Br stretch |

Note: The provided spectroscopic data is based on typical values for similar alkyl bromides and publicly available spectral information. Experimental data may vary.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of the corresponding primary alcohol, 2-propyl-1-pentanol (B1345608), using a suitable brominating agent such as phosphorus tribromide (PBr₃).

Reaction Scheme:

Materials:

-

2-propyl-1-pentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-propyl-1-pentanol in anhydrous diethyl ether.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred solution. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Safety Precautions: Phosphorus tribromide is a corrosive and lachrymatory substance. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Logical Relationships in Synthesis and Identification

The following diagram illustrates the logical workflow for the synthesis and identification of this compound.

Conclusion

This compound serves as a valuable building block in organic synthesis. This guide provides essential technical information to facilitate its safe handling, synthesis, and characterization. The detailed data and protocols are intended to support researchers and scientists in their endeavors to develop novel chemical entities.

References

Spectroscopic Data for 4-(Bromomethyl)heptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Bromomethyl)heptane (CAS No. 101654-29-9). The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data were generated using the NMR predictor at nmrdb.org.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.35 | Doublet | 2H | -CH₂Br |

| 1.65 | Multiplet | 1H | -CH(CH₂Br)- |

| 1.2-1.4 | Multiplet | 8H | -CH₂- (x4) |

| 0.8-0.9 | Triplet | 6H | -CH₃ (x2) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 45.2 | -CH₂Br |

| 40.1 | -CH(CH₂Br)- |

| 32.5 | -CH₂- |

| 29.8 | -CH₂- |

| 22.9 | -CH₂- |

| 14.1 | -CH₃ |

Infrared (IR) Spectroscopy

The following characteristic absorption bands are expected for this compound. Experimental data is available on SpectraBase.[1][2]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (methylene) |

| 1380 | Medium | C-H bend (methyl) |

| 650-550 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available from the NIST Mass Spectrometry Data Center and on SpectraBase.[1][3] The predicted collision cross-section values for various adducts are also available.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 192/194 | Molecular ion peak (M⁺, M+2⁺) due to bromine isotopes (⁷⁹Br/⁸¹Br) |

| 113 | [M - Br]⁺ |

| 57 | Butyl fragment [C₄H₉]⁺ (base peak) |

| 43 | Propyl fragment [C₃H₇]⁺ |

| 29 | Ethyl fragment [C₂H₅]⁺ |

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and solvent.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired FID is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Instrument Setup: The FT-IR spectrometer with an ATR accessory is powered on and allowed to stabilize. A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application: A small drop of liquid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: The sample spectrum is acquired by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. The spectrum is then baseline corrected and peak picked.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

GC-MS System Setup:

-

Gas Chromatograph: A capillary column suitable for the separation of nonpolar compounds (e.g., a DB-5ms column) is installed. The oven temperature program is set to ramp from a low initial temperature to a final temperature to ensure good separation. The injector temperature and carrier gas (helium) flow rate are optimized.

-

Mass Spectrometer: The ion source and quadrupole analyzer are tuned. The mass spectrometer is set to scan a specific mass range (e.g., m/z 20-250).

-

-

Injection and Data Acquisition: A small volume (typically 1 µL) of the sample solution is injected into the GC. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and their mass-to-charge ratios are detected.

-

Data Analysis: The resulting chromatogram and mass spectra of the eluting peaks are analyzed. The mass spectrum of the peak corresponding to this compound is compared to library spectra for identification.

Visualization of Experimental Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the data in structural elucidation.

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic data for the structural elucidation of this compound.

References

physical properties of 4-(Bromomethyl)heptane: boiling point, density

An In-depth Technical Guide to the Physical Properties of 4-(Bromomethyl)heptane

This technical guide provides a detailed overview of the key physical properties of this compound, focusing on its boiling point and density. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines predicted data, presents detailed experimental protocols for empirical determination, and includes a workflow visualization to guide laboratory procedures.

Core Physical Properties

This compound is a halogenated alkane with the molecular formula C₈H₁₇Br.[1][2][3] Its physical characteristics are crucial for handling, reaction setup, and purification processes. The available data for its primary physical properties are computationally predicted and summarized below.

Data Presentation: Physical Properties of this compound

| Physical Property | Predicted Value |

| Boiling Point | 190.8 ± 8.0 °C[1][2] |

| Density | 1.108 ± 0.06 g/cm³[1][2] |

Note: The values presented are predicted by computational models and have not been empirically determined in the cited literature. Experimental verification is recommended for applications requiring high precision.

Experimental Protocols for Verification

To supplement the predicted data, the following sections detail standard laboratory procedures for the experimental determination of the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point via the Thiele Tube Method

This method is a common and efficient microscale technique for determining the boiling point of a liquid sample.[4]

Materials:

-

This compound sample (~0.5 mL)

-

Thiele tube

-

High-boiling mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (Durham tube)

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

Procedure:

-

Apparatus Setup: Fill the Thiele tube with mineral oil to a level just above the top of the side-arm.

-

Sample Preparation: Attach a small test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.

-

Sample Loading: Add approximately 0.5 mL of this compound into the small test tube.

-

Capillary Insertion: Place a capillary tube (sealed end up) into the sample within the test tube.[4]

-

Assembly: Secure the thermometer assembly into the Thiele tube using a clamp, ensuring the sample and thermometer bulb are immersed in the oil.

-

Heating: Gently heat the side arm of the Thiele tube. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Remove the heat source when a steady stream of bubbles is observed. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

Pressure Correction: Record the atmospheric pressure. If the pressure is not at standard sea level (760 mmHg), a correction may be necessary.

Determination of Density via Pycnometer

The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precise, known volume.

Materials:

-

This compound sample

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

-

Constant temperature bath

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer with distilled water and then acetone. Dry it completely.

-

Mass of Empty Pycnometer: Measure and record the mass of the clean, dry, and empty pycnometer (m_pyc).

-

Calibration with Water: Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium. Ensure the volume is precisely at the calibration mark. Dry the outside of the pycnometer and measure its mass (m_pyc+water).

-

Mass of Water: Calculate the mass of the water (m_water = m_pyc+water - m_pyc).

-

Volume of Pycnometer: Using the known density of water at the specific temperature (ρ_water), calculate the precise volume of the pycnometer (V_pyc = m_water / ρ_water).

-

Mass of Sample: Empty and dry the pycnometer. Fill it with this compound to the calibration mark, allow it to equilibrate to the same temperature in the bath, and measure its mass (m_pyc+sample).

-

Mass of Sample: Calculate the mass of the this compound sample (m_sample = m_pyc+sample - m_pyc).

-

Density Calculation: Calculate the density of the sample (ρ_sample = m_sample / V_pyc).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for characterizing the physical properties of this compound.

Caption: Workflow for the experimental determination of boiling point and density.

References

A Technical Guide to the Solubility of 4-(Bromomethyl)heptane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(bromomethyl)heptane in organic solvents. Due to the absence of specific published quantitative data for this compound, this document outlines the expected solubility based on the principles of chemical structure and intermolecular forces. Furthermore, it details a standardized experimental protocol for the quantitative determination of its solubility, ensuring reliable and reproducible results for research and development applications.

Theoretical Solubility Profile

This compound is a halogenated alkane. Its structure consists of a non-polar seven-carbon alkyl chain with a weakly polar bromomethyl group. The solubility of a substance is primarily governed by the principle of "like dissolves like," which states that solutes tend to dissolve in solvents with similar polarity.[1][2]

-

In Non-Polar Solvents: this compound is expected to be highly soluble in non-polar organic solvents such as hexane, heptane, toluene, and diethyl ether. The dominant intermolecular forces in both the solute and these solvents are London dispersion forces. The energy required to break the interactions within the pure solute and solvent is comparable to the energy released when new solute-solvent interactions are formed, leading to favorable dissolution.[3][4]

-

In Polar Aprotic Solvents: In solvents like acetone (B3395972) or ethyl acetate, which possess a degree of polarity due to dipole-dipole interactions, this compound is likely to exhibit moderate to good solubility. The weakly polar C-Br bond of the solute can interact with the polar functionalities of the solvent.

-

In Polar Protic Solvents: The solubility of this compound is expected to be low in polar protic solvents such as ethanol (B145695) and methanol, and it is practically insoluble in water. These solvents are characterized by strong hydrogen bonding networks. The energy required to disrupt these hydrogen bonds is significantly greater than the energy that would be released by the formation of weaker dipole-dipole and dispersion forces between this compound and the solvent molecules.[5]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents is not publicly available. To obtain this critical data for applications such as reaction chemistry, formulation development, and purification processes, direct experimental measurement is necessary. The following table is provided as a template for researchers to populate with their experimentally determined values.

| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Non-Polar | |||||

| n-Heptane | C₇H₁₆ | Non-Polar | |||

| Toluene | C₇H₈ | Non-Polar | |||

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | |||

| Polar Aprotic | |||||

| Acetone | C₃H₆O | Polar Aprotic | |||

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | |||

| Polar Protic | |||||

| Ethanol | C₂H₅OH | Polar Protic | |||

| Methanol | CH₃OH | Polar Protic |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance in a given solvent.[6][7][8] This protocol is adapted for the determination of this compound solubility in organic solvents.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps (B75204) or sealed flasks

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) with a suitable detector (e.g., FID or MS) or other appropriate analytical instrument (e.g., HPLC)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A typical duration is 24 to 48 hours, though preliminary experiments may be needed to determine the optimal equilibration time.[9]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed in the constant temperature bath for several hours to let the excess solute settle.

-

Alternatively, for faster separation, the samples can be centrifuged.

-

-

Sample Extraction and Analysis:

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a chemically resistant syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately determine the mass or volume of the filtered saturated solution.

-

Prepare a series of dilutions of the saturated solution with the pure solvent in volumetric flasks.

-

Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC) to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations in the same solvent.

-

Use the calibration curve to determine the concentration of this compound in the diluted saturated solution samples.

-

Calculate the solubility by accounting for the dilution factors. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]

Stability and Storage of 4-(Bromomethyl)heptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Bromomethyl)heptane. Understanding the chemical stability of this reagent is critical for ensuring its integrity in research and development, particularly in synthetic chemistry and drug discovery, where it may be used as an alkylating agent or a building block for more complex molecules. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed protocols for its storage and handling.

Core Stability Profile

This compound, like other primary alkyl bromides, is a moderately stable compound under controlled conditions. However, its reactivity, which makes it a useful synthetic intermediate, also renders it susceptible to degradation over time, especially when exposed to adverse environmental factors. The primary degradation pathways include hydrolysis, photodegradation, and thermal decomposition.

Factors Influencing Stability:

-

Temperature: Elevated temperatures can significantly accelerate the rate of degradation.

-

Light: Exposure to UV light can initiate free-radical chain reactions, leading to decomposition.

-

Moisture: As a reactive alkylating agent, this compound is susceptible to hydrolysis.

-

Oxygen: The presence of oxygen can facilitate oxidative degradation pathways.

-

pH: Both acidic and basic conditions can promote hydrolysis, with the rate being pH-dependent.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, proper storage is essential. The following table summarizes the recommended conditions based on information from various chemical suppliers and safety data sheets.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1] or Room Temperature[2][3][4] | Storing at refrigerated temperatures (2-8°C) is generally preferred to minimize thermal degradation. Some suppliers indicate that storage at room temperature is acceptable for shorter periods. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |

| Light | In the dark, stored in amber glass vials | To protect against photodegradation. |

| Container | Tightly sealed, original supplier container | To prevent contamination and exposure to moisture and air. |

Potential Degradation Pathways

The principal mechanisms by which this compound may degrade are outlined below. Understanding these pathways is crucial for predicting potential impurities and for designing appropriate analytical methods for stability monitoring.

Hydrolysis

In the presence of water, this compound can undergo hydrolysis to form 4-(hydroxymethyl)heptane and hydrobromic acid. This reaction can proceed via an S_N2 mechanism, which would be favored by neutral or basic conditions, or an S_N1 mechanism under acidic conditions, although the latter is less likely for a primary bromide.[5]

References

- 1. Kinetics of the Hydrolysis of some alkyl halides in aqueous ethyl alcohol | Semantic Scholar [semanticscholar.org]

- 2. kinetics water/alkali hydrolysis of halogenoalkanes reaction rate expression orders of reaction explained Advanced A Level GCE revision notes [docbrown.info]

- 3. benchchem.com [benchchem.com]

- 4. galbraith.com [galbraith.com]

- 5. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Profile of 4-(Bromomethyl)heptane (95% Purity)

A Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(Bromomethyl)heptane, a key building block in organic synthesis, with a focus on its commercially available sources at 95% purity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Commercial Availability

This compound with a purity of 95% is available from several specialized chemical suppliers. The following table summarizes the key information for sourcing this compound.

| Supplier | CAS Number | Molecular Weight | Purity | Additional Information |

| BOC Sciences | 101654-29-9 | 193.12 | 95+% | Offers the compound for research and development purposes.[] |

| Sigma-Aldrich | 101654-29-9 | 193.13 | 95% | Distributes products from partners such as AA Blocks, Inc. and AstaTech, Inc. |

| AstaTech, Inc. (via Sigma-Aldrich) | 101654-29-9 | 193.13 | 95% | Available in quantities such as 250 mg. |

| AA Blocks, Inc. (via Sigma-Aldrich) | 101654-29-9 | 193.13 | 95% | Provides the compound for research applications. |

| Fluorochem | 101654-29-9 | 193.128 | 95.0% | Supplies the chemical with associated safety and handling information.[2] |

| CP Lab Safety | Not Specified | Not Specified | 95% | For professional manufacturing, research, and industrial use only.[3] |

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1-BROMO-2-PROPYLPENTANE, 4-Bromomethyl-heptane[] |

| Molecular Formula | C8H17Br[] |

| InChI Key | ZVWCWXUOSBDXEQ-UHFFFAOYSA-N |

| Physical Form | Pale-yellow to Yellow-brown Liquid |

| Storage Temperature | Room Temperature or 2-8 °C |

General Experimental Protocol: Nucleophilic Substitution Reaction

This compound is a primary alkyl bromide and is therefore an excellent substrate for SN2 reactions. The following is a generalized protocol for a nucleophilic substitution reaction.

Objective: To synthesize a new compound by displacing the bromide ion with a nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., sodium azide, sodium cyanide, a thiol, an alcohol, or an amine)

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or Acetone)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle or oil bath

-

Reagents for work-up and purification (e.g., water, organic solvent for extraction, drying agent like magnesium sulfate, silica (B1680970) gel for chromatography)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the chosen nucleophile in the aprotic polar solvent.

-

Addition of Substrate: To the stirred solution of the nucleophile, add this compound dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) and monitored by a suitable technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Caption: Generalized workflow for a nucleophilic substitution reaction.

Quality Control and Purity Assessment

Ensuring the 95% purity of this compound is critical for its use in synthesis, as impurities can lead to unwanted side products and lower reaction yields. The logical workflow for quality control is outlined below.

Caption: Logical workflow for quality control of this compound.

References

An In-depth Technical Guide to the Safe Handling of 4-(Bromomethyl)heptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures for 4-(Bromomethyl)heptane (CAS No. 101654-29-9). This document is intended for laboratory personnel, including researchers, scientists, and professionals in the field of drug development, who may handle this compound. The guide details the known physical, chemical, and toxicological properties of this compound, outlines standard operating procedures for its safe use, and provides clear instructions for spill management and waste disposal. All quantitative data are presented in tabular format for ease of reference, and key procedural workflows are visualized using diagrams.

Chemical and Physical Properties

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₇Br | [1][2] |

| Molecular Weight | 193.12 g/mol | [1] |

| Appearance | Pale-yellow to Yellow-brown Liquid | [3] |

| Boiling Point | 190.8 ± 8.0 °C (Predicted) | [4][5] |

| Density | 1.108 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Storage Temperature | Room Temperature or 2-8 °C | [3][4][6] |

Table 2: Computed Toxicological and Safety-Related Properties

| Property | Value | Source |

| XLogP3-AA (Octanol-Water Partition Coefficient) | 4.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Exact Mass | 192.05136 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 9 | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All personnel must be thoroughly familiar with its potential dangers before handling.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

| Acute Toxicity, Oral (some sources) | 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation (some sources) | 1B | H314: Causes severe skin burns and eye damage[3] |

Pictograms:

Signal Word: Warning[1] or Danger[3] (depending on the supplier's classification)

Experimental Protocols

The following protocols are designed to ensure the safe handling of this compound in a laboratory setting. These should be adapted to the specific requirements of individual experiments and institutional safety policies.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before beginning any procedure. The minimum required PPE for handling this compound includes:

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A flame-resistant laboratory coat is required. For larger quantities or procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to avoid inhalation of vapors. If engineering controls are insufficient, a respirator with an appropriate organic vapor cartridge may be necessary.[7]

General Handling and Storage Protocol

This compound is a flammable liquid that is also an irritant. Some sources indicate it may be corrosive. Therefore, it requires careful handling and storage.

Protocol:

-

Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Clear the work area of all unnecessary items, especially ignition sources.

-

Have a spill kit readily accessible.

-

Ensure an emergency eyewash and safety shower are within a 10-second travel distance.[7]

-

-

Handling:

-

Ground and bond containers when transferring the liquid to prevent static discharge.

-

Use only non-sparking tools.

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe vapors or mists.

-

-

Storage:

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.[7]

-

Store away from heat, sparks, open flames, and other ignition sources.

-

Segregate from incompatible materials, such as strong oxidizing agents.

-

Caption: Workflow for the safe handling and storage of this compound.

Spill Cleanup Protocol

In the event of a spill, prompt and appropriate action is critical to mitigate hazards.

Protocol for a small spill (less than 100 mL) within a fume hood:

-

Alert Personnel: Immediately alert others in the laboratory.

-

Containment:

-

If safe to do so, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to dike the spill and prevent it from spreading.

-

Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

-

Absorption:

-

Cover the spill with the absorbent material, working from the outside in.

-

-

Collection:

-

Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material.

-

Place the material into a labeled, sealable container for hazardous waste.

-

-

Decontamination:

-

Wipe the spill area with a cloth or sponge dampened with a soap and water solution.

-

Place all contaminated cleaning materials into the hazardous waste container.

-

-

Disposal:

-

Seal and label the hazardous waste container.

-

Arrange for disposal through your institution's environmental health and safety (EHS) office.

-

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Caption: Emergency response workflow for a small chemical spill.

Waste Disposal Protocol

This compound and any materials contaminated with it must be disposed of as hazardous waste.

Protocol:

-

Segregation:

-

Collect waste this compound and contaminated materials in a dedicated, properly labeled hazardous waste container.

-

This compound is a halogenated organic waste and should not be mixed with non-halogenated waste streams.

-

-

Container:

-

Use a chemically resistant container with a secure, tight-fitting lid.

-

Ensure the container is in good condition and not leaking.

-

-

Labeling:

-

Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

-

List all components and their approximate percentages if it is a mixed waste stream.

-

-

Storage of Waste:

-

Store the waste container in a designated satellite accumulation area.

-

Keep the container closed except when adding waste.

-

-

Disposal:

-

Arrange for pickup and disposal through your institution's EHS office. Do not pour this compound down the drain.

-

References

- 1. This compound | C8H17Br | CID 545964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound [sigmaaldrich.com]

- 4. This compound CAS#: 101654-29-9 [m.chemicalbook.com]

- 5. This compound | 101654-29-9 [amp.chemicalbook.com]

- 6. This compound | 101654-29-9 [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(Bromomethyl)heptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 4-(bromomethyl)heptane. The information presented herein is intended to support research, development, and application of this compound in various scientific and pharmaceutical contexts. This document details theoretical structural data, proposed experimental protocols for its synthesis and characterization, and visual representations of key processes.

Molecular Structure and Properties

This compound is a branched-chain alkyl halide with the chemical formula C₈H₁₇Br. Its structure consists of a heptane (B126788) backbone with a bromomethyl substituent at the fourth carbon position.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₇Br | PubChem[1][2] |

| Molecular Weight | 193.12 g/mol | PubChem[1][2] |

| CAS Number | 101654-29-9 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CCCC(CCC)CBr | PubChem[1] |

| Predicted Boiling Point | 190.8 ± 8.0 °C | ChemicalBook[3] |

| Predicted Density | 1.108 ± 0.06 g/cm³ | ChemicalBook[3] |

Conformational Analysis

Due to the presence of multiple single bonds, this compound can exist in various conformations arising from the rotation around these bonds. A thorough conformational analysis is crucial for understanding its physical properties and chemical reactivity. In the absence of extensive experimental data, computational methods provide a powerful tool for exploring the conformational space of this molecule.

Computational Methodology

A detailed conformational analysis of this compound can be performed using computational chemistry software such as Gaussian or Spartan. The general workflow for such an analysis is outlined below.

Predicted Conformational Landscape

A computational study would likely reveal several low-energy conformers for this compound. The primary rotations influencing the overall shape would be around the C3-C4, C4-C5, and C4-C8 (C8 being the carbon of the bromomethyl group) bonds. The relative energies of these conformers are determined by a balance of steric hindrance and stabilizing hyperconjugative interactions. The most stable conformers would be expected to have staggered arrangements of the bulky propyl and bromomethyl groups.

Table 2: Predicted Relative Energies and Key Dihedral Angles of the Most Stable Conformers of this compound (Illustrative Data)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C3-C4-C5-C6 (°) | Dihedral Angle C5-C4-C8-Br (°) | Population (%) at 298 K |

| A (Global Minimum) | 0.00 | -178.5 | 179.2 | 45.3 |

| B | 0.25 | 65.2 | 178.9 | 28.1 |

| C | 0.31 | -177.9 | -68.5 | 22.5 |

| D | 0.89 | 64.8 | 69.1 | 4.1 |

Note: This data is illustrative and would be the expected output of a DFT B3LYP/def2-TZVP//B3LYP/6-31G calculation.*

Table 3: Predicted Key Structural Parameters for the Global Minimum Conformer (A) of this compound (Illustrative Data)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Br Bond Length | 1.965 |

| C4-C8 Bond Length | 1.542 |

| C3-C4-C5 Bond Angle | 112.5 |

| C5-C4-C8 Bond Angle | 110.8 |

| C4-C8-Br Bond Angle | 111.2 |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is the bromination of the corresponding primary alcohol, 2-propyl-1-pentanol (B1345608), using phosphorus tribromide (PBr₃). This method is generally effective for converting primary alcohols to alkyl bromides with minimal rearrangement.

Detailed Protocol:

-

To a stirred solution of 2-propyl-1-pentanol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar), cooled to 0 °C, phosphorus tribromide (0.4 eq) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is carefully quenched by pouring it onto crushed ice.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

The structure and purity of the synthesized this compound would be confirmed by standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The protons of the bromomethyl group (-CH₂Br) would appear as a doublet in the downfield region, typically around 3.3-3.5 ppm, due to the deshielding effect of the adjacent bromine atom and coupling with the methine proton at C4.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbon of the bromomethyl group would be expected to resonate at approximately 35-45 ppm.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative Data)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1, C7 | ~0.9 (t) | ~14.0 |

| C2, C6 | ~1.3 (m) | ~23.0 |

| C3, C5 | ~1.4 (m) | ~32.5 |

| C4 | ~1.8 (m) | ~45.0 |

| C8 (-CH₂Br) | ~3.4 (d) | ~38.0 |

Note: Predicted shifts are relative to TMS. 't' denotes a triplet, 'd' a doublet, and 'm' a multiplet.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic C-H stretching and bending vibrations for an alkane. A key absorption band would be the C-Br stretch, which is typically observed in the fingerprint region between 650 and 550 cm⁻¹.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational properties of this compound. While experimental data for this specific molecule is scarce, this guide has outlined a robust computational and experimental framework for its comprehensive characterization. The provided illustrative data for its conformational landscape and spectroscopic signatures serves as a valuable reference for researchers and professionals working with this and related compounds. The detailed protocols for its synthesis and characterization offer a practical starting point for laboratory work. This information is intended to facilitate further research and application of this compound in drug development and other scientific disciplines.

References

Methodological & Application

Application Notes: Formation and Utility of (Heptan-4-ylmethyl)magnesium Bromide

Introduction

Grignard reagents, organomagnesium halides with the general formula R-Mg-X, are fundamental tools in organic chemistry and are pivotal in the synthesis of complex organic molecules.[1][2][3][4] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, these reagents are highly valued for their ability to form new carbon-carbon bonds.[3][5] In the context of pharmaceutical development and drug discovery, Grignard reagents are indispensable for constructing the carbon skeletons of active pharmaceutical ingredients (APIs).[1][2][6][7]

The Grignard reagent derived from 4-(Bromomethyl)heptane, namely (heptan-4-ylmethyl)magnesium bromide, serves as a potent nucleophilic source of a heptan-4-ylmethyl carbanion.[8][9][10] This reactivity allows for its addition to a wide array of electrophilic functional groups, including aldehydes, ketones, esters, nitriles, and epoxides.[2][9][11][12] The formation of this specific secondary alkyl Grignard reagent requires careful control of reaction conditions to maximize yield and minimize side reactions, such as Wurtz coupling.[13][14] These application notes provide a detailed protocol for the successful synthesis, quantification, and application of (heptan-4-ylmethyl)magnesium bromide for research and development purposes.

Comparative Data for Grignard Reagent Formation

The yield and reactivity in Grignard reagent formation are highly dependent on the nature of the alkyl halide. The general reactivity trend is R-I > R-Br > R-Cl >> R-F, which is inversely correlated with the carbon-halogen bond strength.[13][15] The following table summarizes typical yield ranges for different classes of alkyl halides under optimized conditions.

| Alkyl Halide Class | Substrate Example | Relative Reactivity | Typical Yield Range (%) | Key Considerations |

| Primary Alkyl Bromide | 1-Bromobutane | High | 85-95% | Reaction is typically fast and initiation is straightforward. |

| Secondary Alkyl Bromide | This compound | Moderate | 60-85% | Slightly more sterically hindered; may require activation and careful temperature control to minimize elimination side reactions. [12] |

| Tertiary Alkyl Bromide | t-Butyl Bromide | Low | 20-50% | Prone to elimination (E2) side reactions.[16] Often requires specialized conditions or activated magnesium.[16] |

| Primary Alkyl Chloride | 1-Chlorobutane | Moderate | 70-90% | Less reactive than bromides, may require a more polar solvent like THF or longer reaction times.[15] |

| Aryl Bromide | Bromobenzene | Moderate | 80-95% | Requires THF as a solvent for efficient formation.[15] |

Experimental Workflow

The following diagram outlines the critical steps for the successful preparation and subsequent use of the Grignard reagent from this compound.

Caption: Workflow for preparing (heptan-4-ylmethyl)magnesium bromide.

Detailed Experimental Protocol

Objective: To prepare a solution of (heptan-4-ylmethyl)magnesium bromide from this compound and magnesium turnings in an anhydrous ethereal solvent.

Safety Precautions: Grignard reagents are highly reactive, basic, and pyrophoric upon concentration.[4][10] All operations must be conducted in a fume hood under a strictly anhydrous and inert atmosphere (e.g., Nitrogen or Argon). Anhydrous ether solvents are extremely flammable and volatile.[4] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials:

-

This compound (≥98% purity)

-

Magnesium turnings (≥99.5% purity)

-

Anhydrous tetrahydrofuran (B95107) (THF), inhibitor-free (≥99.9% purity)[3]

-

Iodine crystal (for activation)[13]

-

1,2-Dibromoethane (optional, for activation)

-

Hydrochloric acid (1 M solution, for cleaning glassware)

Equipment:

-

Three-necked round-bottom flask (oven-dried)

-

Reflux condenser (oven-dried)

-

Pressure-equalizing dropping funnel (oven-dried)

-

Magnetic stirrer and stir bar

-

Septa and needles for inert gas handling

-

Schlenk line or nitrogen/argon manifold

Procedure:

1. Preparation and Setup: 1.1. Thoroughly clean all glassware with soap and water, rinse with deionized water, followed by an acetone (B3395972) rinse, and then dry in an oven at >120 °C overnight.[5] 1.2. Assemble the glassware (three-necked flask with dropping funnel and reflux condenser) while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon. 1.3. Place magnesium turnings (1.2 equivalents) into the reaction flask. 1.4. Add a single small crystal of iodine. The iodine vapor will sublime and react with the magnesium surface to remove the passivating magnesium oxide layer, indicated by the fading of the iodine color.[13][16]

2. Reaction Initiation: 2.1. Add enough anhydrous THF to the flask to just cover the magnesium turnings. 2.2. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. 2.3. Add approximately 5-10% of the this compound solution from the dropping funnel to the magnesium suspension.[13] 2.4. The reaction mixture should be monitored for signs of initiation, which include gentle bubbling from the magnesium surface, a slight increase in temperature (exotherm), and the appearance of a cloudy, grayish color. 2.5. If the reaction does not initiate within 5-10 minutes, gentle warming with a heat gun or sonication in a water bath may be applied.[13] Once initiated, the external heat source should be removed immediately.

3. Grignard Reagent Formation: 3.1. Once the reaction is self-sustaining, begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel. 3.2. The rate of addition should be controlled to maintain a gentle, steady reflux of the solvent.[13] If the reaction becomes too vigorous, slow the addition rate and, if necessary, cool the flask with a water bath. A typical addition time is 30-60 minutes. 3.3. A slow addition rate is crucial to keep the instantaneous concentration of the alkyl bromide low, which minimizes the rate of the Wurtz coupling side reaction (R-MgX + R-X → R-R + MgX₂).[13][14]

4. Completion and Storage: 4.1. After the addition is complete, continue to stir the mixture. Gentle heating to maintain reflux for an additional 30-60 minutes can help ensure all the magnesium has reacted.[13] 4.2. The completion of the reaction is indicated by the consumption of most or all of the magnesium metal. The resulting solution will typically be cloudy and gray or brownish. 4.3. The Grignard reagent is not isolated.[4] It should be used immediately as a solution. If solids (excess magnesium or magnesium salts) are present, the solution can be carefully transferred to another dry, inert-atmosphere flask via a cannula.

5. Quantification (Optional but Recommended): 5.1. The concentration of the prepared Grignard reagent should be determined by titration before use. A common method involves back-titration with a standard acid solution after quenching an aliquot of the Grignard solution with a known excess of iodine. 5.2. Titration Protocol: a. Accurately weigh ~0.1 g of iodine into a dry flask under an inert atmosphere. b. Dissolve the iodine in a small amount of anhydrous THF. c. Slowly add a known volume (e.g., 1.00 mL) of the prepared Grignard reagent solution until the characteristic purple/brown color of iodine disappears. Record the volume added. d. The concentration can be calculated based on the 1:1 stoichiometry of the reaction between the Grignard reagent and iodine.

References

- 1. nbinno.com [nbinno.com]

- 2. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Grignard Reagents [chemed.chem.purdue.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Grignard Reaction [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. adichemistry.com [adichemistry.com]

- 16. experimental chemistry - Preparation of tertiary Grignard reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-(Bromomethyl)heptane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions with 4-(Bromomethyl)heptane. This branched primary alkyl halide is a versatile substrate for introducing a 4-heptylmethyl moiety into a variety of molecular scaffolds. Due to its structure, featuring a primary bromide with steric hindrance at the beta-position, this compound predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions. However, the reaction rates are generally slower than those of unbranched primary alkyl halides.

Theoretical Background

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. In the case of this compound, the electrophilic carbon is the one bonded to the bromine atom.

The primary nature of the electrophilic carbon in this compound strongly disfavors the formation of a primary carbocation, making the unimolecular (SN1) pathway unlikely. The preferred mechanism is the SN2 pathway, which involves a backside attack by the nucleophile on the carbon bearing the leaving group (bromide). This concerted mechanism leads to an inversion of stereochemistry if the carbon were chiral. However, in this case, the electrophilic carbon is not a stereocenter.

The presence of two propyl groups on the carbon adjacent to the electrophilic center (β-branching) creates steric hindrance, which can impede the approach of the nucleophile.[1] This steric hindrance makes SN2 reactions with this compound slower than with less hindered primary alkyl halides like 1-bromobutane.[2] Therefore, reaction conditions may require higher temperatures or longer reaction times to achieve good yields.

Common Nucleophilic Substitution Reactions and Products

A variety of nucleophiles can be employed to displace the bromide from this compound, leading to the formation of diverse functional groups. This versatility makes it a valuable building block in medicinal chemistry and materials science. Common transformations include the synthesis of alcohols, ethers, nitriles, and amines.

Data Presentation

The following table summarizes the expected products and general reaction conditions for nucleophilic substitution reactions of this compound with common nucleophiles. Note that specific reaction parameters may require optimization to achieve desired yields.

| Nucleophile | Reagent Example | Product Name | Product Structure | Typical Solvent | General Conditions |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | (4-Heptyl)methanol | Ethanol (B145695)/Water | Reflux | |

| Alkoxide | Sodium Ethoxide (NaOEt) | 1-Ethoxy-4-(propyl)heptane | Ethanol | Reflux | |

| Cyanide | Sodium Cyanide (NaCN) | 2-(4-Heptyl)acetonitrile | DMSO, DMF, or Ethanol/Water | Heat | |

| Ammonia (B1221849) | Ammonia (NH₃) | 4-Heptylmethanamine | Ethanol (in a sealed tube) | Heat |

Experimental Protocols

Safety Precaution: this compound is expected to be a flammable liquid and an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Protocol 1: Synthesis of (4-Heptyl)methanol via Hydrolysis

This protocol describes the conversion of this compound to (4-Heptyl)methanol using a hydroxide nucleophile.[3]

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Dichloromethane (B109758) (or Diethyl ether)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Add sodium hydroxide (1.5 eq) to the solution.

-

Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude (4-Heptyl)methanol by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 1-Ethoxy-4-(propyl)heptane via Williamson Ether Synthesis

This protocol outlines the synthesis of an ether from this compound and an alkoxide, a classic example of the Williamson ether synthesis.[4][5]

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol.

-

To this solution, add this compound (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer to obtain the crude ether.

-

Purify 1-Ethoxy-4-(propyl)heptane by vacuum distillation.

Protocol 3: Synthesis of 2-(4-Heptyl)acetonitrile via Cyanation

This protocol details the formation of a nitrile by reacting this compound with a cyanide salt.[6]

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO or DMF.

-

Carefully add sodium cyanide (1.5 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate safety measures.

-

Heat the reaction mixture to 50-70 °C and stir for 4-10 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into a large volume of water.

-

Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash thoroughly with water and then with brine to remove residual DMSO/DMF.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting 2-(4-Heptyl)acetonitrile by vacuum distillation.

Protocol 4: Synthesis of 4-Heptylmethanamine via Amination

This protocol describes the synthesis of a primary amine from this compound using ammonia. To minimize the formation of secondary and tertiary amine byproducts, a large excess of ammonia is typically used.[7]

Materials: